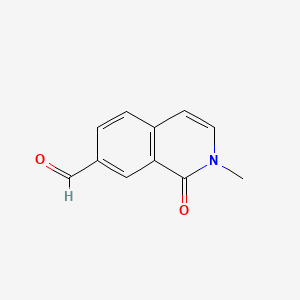

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

描述

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1150618-27-1) is an isoquinoline derivative characterized by a carbaldehyde group at position 7, a methyl substituent at position 2, and a ketone group at position 1 . Its molecular formula is C₁₀H₇NO₂, with a molecular weight of 173.17 g/mol.

属性

IUPAC Name |

2-methyl-1-oxoisoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-5-4-9-3-2-8(7-13)6-10(9)11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEGSYIFMVOGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195781 | |

| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-32-0 | |

| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Steps:

-

Formation of Isoquinoline Core :

A β-phenylethylamine derivative (e.g., 2-methyl-1,2,3,4-tetrahydroisoquinoline) reacts with an aldehyde under acidic conditions (e.g., HCl or trifluoroacetic acid) to form the dihydroisoquinoline skeleton. -

Oxidation to 1-Oxo Derivative :

The intermediate is oxidized using potassium permanganate () or chromium trioxide () in acetic acid to introduce the 1-oxo group. -

Vilsmeier-Haack Formylation :

The 7-position is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF), which selectively introduces the aldehyde group.

Key Parameters:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Trifluoroacetic acid, 80°C, 12 h | 65–70 | |

| 2 | , acetic acid, 50°C, 4 h | 85 | |

| 3 | POCl₃/DMF, 0°C → RT, 6 h | 60 |

Mechanistic Insight :

The Pictet-Spengler reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution. The 7-position’s reactivity is enhanced by electron-donating groups, directing formylation.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd(OAc)₂, K₂CO₃, DMF, 120°C | 75 | |

| 2–3 | Pd(OAc)₂, CO (1 atm), HCO₂H, 80°C | 55 |

Advantages :

-

Avoids harsh oxidation conditions.

-

Enables late-stage diversification.

Oxidation of 7-Methyl Substituent

Direct oxidation of a methyl group to an aldehyde is challenging but feasible under controlled conditions.

Reaction Steps:

Key Parameters:

Limitations :

-

Over-oxidation to carboxylic acids may occur.

-

Requires rigorous temperature control.

Directed Ortho-Metalation Strategy

This method uses a directing group to achieve regioselective formylation.

Reaction Steps:

Key Parameters:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | CuI, MeO⁻, DMF, 100°C | 80 | |

| 2 | LDA, THF, −78°C → DMF | 65 | |

| 3 | BBr₃, CH₂Cl₂, 0°C | 90 |

Mechanistic Insight :

The methoxy group acts as a chelating agent, directing lithiation to the adjacent 7-position. Subsequent quenching with DMF yields the aldehyde.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Pictet-Spengler + Formylation | High scalability | Multiple steps, moderate yields | 50–60 |

| Metal-Catalyzed Cross-Coupling | Regioselective, mild conditions | Requires expensive catalysts | 55–60 |

| Methyl Oxidation | Simple starting materials | Risk of over-oxidation | 45–50 |

| Directed Metalation | High regioselectivity | Complex directing group chemistry | 60–65 |

化学反应分析

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives .

科学研究应用

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinoline Family

The following table compares 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde with key analogues:

Key Observations:

- Substituent Position: The position of the carbaldehyde group (C6 vs. C7) significantly impacts electronic distribution. For example, 2-Oxo-1,2-dihydroquinoline-6-carbaldehyde (C6 carbaldehyde) has a similarity score of 0.88 to the target compound, suggesting comparable reactivity but distinct steric profiles .

- Functional Group Diversity: Methoxy or methyl substituents (e.g., 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) enhance solubility but may reduce electrophilicity compared to the target compound’s aldehyde group .

Comparison with Non-Isoquinoline Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Structure : Indole backbone with carboxylic acid (C2), methyl (C3), and chloro (C7) groups.

- Contrast: The indole core lacks the fused pyridine ring of isoquinoline, reducing aromatic stability. The carboxylic acid group offers different reactivity (e.g., salt formation) compared to the aldehyde in the target compound .

Ethyl 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate (CAS: 14174-93-7)

- Structure : Ethyl ester at C3, hydroxyl at C4, and ketone at C1.

- Contrast : The ester group introduces hydrolytic sensitivity, unlike the stable aldehyde in the target compound. Hydroxyl substitution at C4 may facilitate hydrogen bonding, a property absent in the target .

生物活性

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique structure that includes a fused benzene and pyridine ring system. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

The compound exhibits a carbaldehyde functional group at the 7th position, which is crucial for its reactivity and biological interactions. Its molecular formula is , and it has been studied for its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.

This compound acts primarily through its interactions with specific molecular targets. Notably, it has been identified as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator , enhancing the function of the CFTR protein involved in chloride and bicarbonate ion transport pathways. This action is particularly significant in restoring function in mutant CFTR channels, which are implicated in cystic fibrosis.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.

2. Anticancer Potential

Studies have explored its potential as an anticancer agent. The compound shows promise in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific pathways affected include those related to oncogenic signaling .

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It interacts with various enzymes, potentially modulating their activity and influencing metabolic pathways relevant to disease states.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, it was found to inhibit bacterial growth effectively at concentrations lower than those required for conventional antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were determined for various cell lines, suggesting a dose-dependent response that warrants further investigation into its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Quinoline | Antimicrobial | Inhibition of nucleic acid synthesis |

| Isoquinoline | Anticancer | Induction of apoptosis |

| 4-Hydroxyisoquinoline | Enzyme inhibition | Competitive inhibition of enzyme activity |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via cyclocondensation of substituted phenyl precursors with aldehydes under acidic or basic conditions. For example, brominated dimethoxyphenyl intermediates are coupled with aldehyde-containing moieties using catalysts like Pd(PPh₃)₄ in refluxing THF .

- Yield optimization requires precise control of temperature (e.g., 24.8°C for NMR stability ) and solvent choice (e.g., CDCl₃ for spectroscopic analysis). Purification via column chromatography with gradients of ethyl acetate/hexane is typical .

Q. How is this compound characterized spectroscopically?

- 1H and 13C NMR are critical for confirming structure. Key signals include the aldehyde proton at δ ~9.8–10.2 ppm and the isoquinoline carbonyl carbon at δ ~165–170 ppm. Multiplicity in aromatic regions (e.g., doublets for brominated substituents) helps assign substitution patterns .

- Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Q. What biological assays are commonly used to evaluate this compound’s activity?

- Enzyme inhibition assays (e.g., kinase or protease targets) use fluorogenic substrates to measure IC₅₀ values.

- Molecular docking predicts binding affinities to proteins like cytochrome P450 or cancer-related kinases, with scoring functions (e.g., AutoDock Vina) prioritizing lead candidates .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl or 7-carbaldehyde positions affect bioactivity and selectivity?

- SAR studies reveal that:

- Methyl substitution at position 2 enhances metabolic stability but may reduce solubility.

- Electron-withdrawing groups (e.g., fluoro) at the 7-carbaldehyde position increase electrophilicity, improving covalent binding to cysteine residues in target enzymes .

- Comparative data for analogs (e.g., 3-methylisoquinoline derivatives) show varying antimicrobial and anticancer profiles .

Q. What strategies resolve contradictions in spectral data or biological activity between synthetic batches?

- Batch-to-batch variability : Use 2D NMR (e.g., HSQC, HMBC) to confirm regioisomer formation. For example, unintended methoxy group migration during synthesis can alter 1H NMR splitting patterns .

- Biological inconsistencies : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and repeat experiments under standardized hypoxia/pH conditions to minimize environmental artifacts .

Q. How can computational methods guide the optimization of this compound for specific therapeutic targets?

- Density Functional Theory (DFT) calculates charge distribution at the aldehyde group, predicting reactivity toward nucleophilic residues.

- MD simulations (e.g., GROMACS) model binding stability over 100-ns trajectories, identifying critical hydrogen bonds with active-site residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) during HPLC.

- Asymmetric catalysis : Employ Ru-BINAP complexes to control stereochemistry during cyclization steps, achieving >90% enantiomeric excess .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。